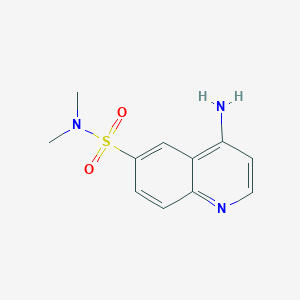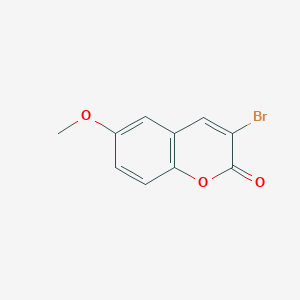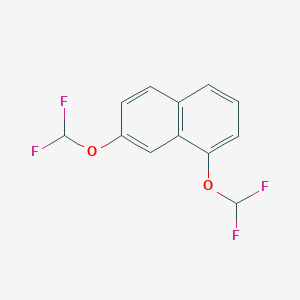
3-Acetyl-6,7-dimethoxychroman-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-6,7-dimethoxychroman-4-one is a chemical compound belonging to the chromanone family Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring This particular compound is characterized by the presence of acetyl and methoxy groups at specific positions on the chromanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6,7-dimethoxychroman-4-one typically involves the use of starting materials such as 1,3,4,5-tetramethoxybenzene and 4′-benzyloxy-2′,3′-dimethoxy-6′-hydroxyacetophenone . One common method involves the use of asymmetric transfer hydrogenation using Noyori’s Ru catalyst, which provides high yield and enantiomeric excess . Another approach involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone, followed by further reactions to introduce the acetyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-Acetyl-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols .
科学的研究の応用
3-Acetyl-6,7-dimethoxychroman-4-one has several applications in scientific research:
作用機序
The mechanism of action of 3-Acetyl-6,7-dimethoxychroman-4-one involves its interaction with various molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other chromanone derivatives such as:
5,7,8-Trioxygenated chroman-4-ones: These compounds have additional oxygen-containing functional groups and exhibit different biological activities.
Chroman-4-one derivatives: These include compounds like taxifolin, which have similar structural features but differ in their functional groups and biological properties.
Uniqueness
3-Acetyl-6,7-dimethoxychroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxy groups makes it a versatile scaffold for further chemical modifications and applications .
特性
CAS番号 |
54013-51-3 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC名 |
3-acetyl-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7(14)9-6-18-10-5-12(17-3)11(16-2)4-8(10)13(9)15/h4-5,9H,6H2,1-3H3 |
InChIキー |
RIURHXILRSKEQU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1COC2=CC(=C(C=C2C1=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B15066129.png)








